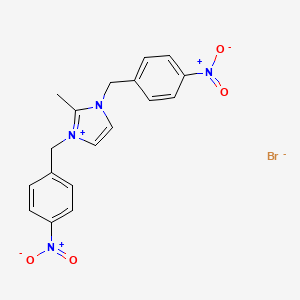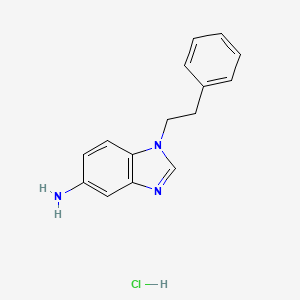
N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 55097-56-8 . It has a molecular weight of 312.64 and its IUPAC name is N-benzyl (4-bromophenyl)methanamine hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride” is 1S/C14H14BrN.ClH/c15-14-8-6-13 (7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride” is a solid at room temperature . It has a molecular weight of 312.64 .Scientific Research Applications
Chemical Synthesis and Molecular Design
N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride is utilized in chemical synthesis, particularly in the formation of complex molecules. For example, it is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, which are generated through a reaction involving bromine-lithium exchange. This synthesis showcases its role in forming structurally unique compounds (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Impact on Reaction Processes
In some chemical processes, this compound can act as a contaminant or catalyst poison. For instance, during the benzylation of alcohols, an amine side product, which may include N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride, can adversely affect certain catalytic processes like thiourea-catalyzed glycosylations (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Potential in Drug Development and Pharmaceutical Research
N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride could be relevant in the development of new pharmaceutical compounds. Its derivatives and related compounds have been investigated for various therapeutic activities, including antidepressant effects (Sniecikowska et al., 2019).
Agricultural Applications
In agriculture, derivatives of N-Benzyl-1-(4-bromophenyl)methanamine hydrochloride have been explored for use as herbicides, demonstrating efficacy against grass and broadleaf weeds in oilseed rape (Wu, Cheng, & Lu, 2006).
Environmental and Toxicological Studies
The compound has also been a subject of study in environmental and toxicological research. For example, it was identified as an impurity in methamphetamine hydrochloride drugs, providing insights into the profiling of illicit drugs and their manufacturing processes (Dayrit & Dumlao, 2004).
Safety and Hazards
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVUKNRUACJGRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55097-56-8 |
Source


|
| Record name | Benzenemethanamine, 4-bromo-N-(phenylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B6319741.png)
amine hydrochloride](/img/structure/B6319748.png)
![(Butan-2-yl)[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319756.png)
amine hydrochloride](/img/structure/B6319777.png)
![(Butan-2-yl)[(4-phenylphenyl)methyl]amine hydrochloride](/img/structure/B6319786.png)
amine hydrochloride](/img/structure/B6319798.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline hydrochloride](/img/structure/B6319802.png)
amine hydrochloride](/img/structure/B6319805.png)
![(4-Methoxybenzyl)[4-(methylthio)benzyl]amine hydrochloride; 95%](/img/structure/B6319826.png)


![8-[(4-Nitrophenyl)thio]quinoline hydrochloride](/img/structure/B6319847.png)

![1-[2-(Methylamino)ethoxy]-3-(phenylthio)propan-2-ol hydrochloride](/img/structure/B6319855.png)